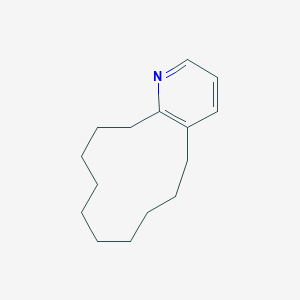

2,3-cyclododecenopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-2-4-6-8-12-15-14(10-7-5-3-1)11-9-13-16-15/h9,11,13H,1-8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOGXNQAWCDJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC2=C(CCCC1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984254 | |

| Record name | 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6571-43-3 | |

| Record name | 2,3-Cyclododecenopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6571-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca(b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006571433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca(b)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Cyclododecenopyridine and Its Analogues

Historical and Pioneering Synthetic Routes

The initial approaches to constructing pyridine (B92270) rings, particularly in industrial settings, often relied on robust, high-energy reactions. These pioneering methods laid the groundwork for future, more sophisticated syntheses.

Hetero-catalytic Gas-Phase Reactions

Gas-phase catalytic synthesis represents a significant industrial method for the production of simple pyridines and their alkylated derivatives. e3s-conferences.orgsemanticscholar.org This approach, often a variation of the Chichibabin pyridine synthesis, typically involves the reaction of aldehydes, ketones, or acetylene (B1199291) with ammonia (B1221849) at high temperatures (360-420°C) over a solid heterogeneous catalyst. semanticscholar.orgkoeichem.com While specific documentation for 2,3-cyclododecenopyridine is not prevalent in readily available literature, the synthesis can be extrapolated from the general mechanism.

In a hypothetical application for this compound, a C12 precursor such as cyclododecanone (B146445) could be reacted with an unsaturated aldehyde (like acrolein) and ammonia. The reactants, in a gaseous state, would be passed over a heated catalyst bed. The catalyst, often a mixture of metal oxides on a stable support like alumina, silica, or kaolin, facilitates the complex series of condensation, cyclization, and dehydrogenation steps required to form the aromatic pyridine ring fused to the large carbocycle. e3s-conferences.org The efficiency and product distribution of such reactions are highly dependent on the catalyst composition, reaction temperature, and reactant ratios. e3s-conferences.orgsemanticscholar.org

Table 1: Representative Catalysts and Conditions for Gas-Phase Pyridine Synthesis

| Catalyst System | Support Material | Typical Temperature Range (°C) | Target Products | Reference |

|---|---|---|---|---|

| Cadmium Oxide (CdO) | Kaolin | 360 - 420 | Methylpyridines | e3s-conferences.org |

| Cadmium Oxide - Chromium(III) Oxide | Kaolin | 360 - 420 | Methylpyridines | e3s-conferences.org |

| Metal Oxides | Not Specified | >300 | Pyridines, Pyrazines | koeichem.com |

Condensation Reactions Involving Cyclododecanone Derivatives

Condensation reactions provide a versatile and historically significant route to fused pyridine systems. These methods construct the pyridine ring by forming new carbon-carbon and carbon-nitrogen bonds from acyclic or carbocyclic precursors. A key starting material for the synthesis of this compound via this approach is cyclododecanone. wikipedia.orgresearchgate.net

One powerful method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org The reaction proceeds through an aminodiene intermediate, which upon heating, undergoes cyclodehydration to yield a substituted pyridine. organic-chemistry.orgnih.gov To apply this to the target molecule, an enamine could be prepared from cyclododecanone, which would then react with a suitable ethynylketone to build the fused pyridine ring. Modifications using Lewis or Brønsted acid catalysis can lower the high temperatures traditionally required for the final cyclodehydration step. organic-chemistry.org

A more direct example involves the base-catalyzed condensation of 2-(hydroxymethylene)cyclododecanone, a derivative of cyclododecanone, with active methylene (B1212753) compounds. sapub.org For instance, the reaction of 2-(hydroxymethylene)cyclododecanone with 1,3-indanedione in the presence of a base yields an intermediate alkylidene. sapub.org This intermediate can be subsequently transformed into a tetracyclic pyridine derivative through treatment with ammonium (B1175870) acetate (B1210297) in glacial acetic acid, which serves as the nitrogen source for the pyridine ring. sapub.org

Table 2: Synthesis of a Fused Pyridine via Cyclododecanone Derivative Condensation

| Cyclododecanone Derivative | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|

| 2-(hydroxymethylene)cyclododecanone | 1,3-Indanedione | Ammonium Acetate / Acetic Acid | Indeno[2',1':5,6]pyrido[2,3-c]cyclododecane derivative | sapub.org |

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound and its analogues focus on improving efficiency, atom economy, and molecular complexity. These strategies include multi-component reactions, radical chemistry, and the targeted derivatization of existing heterocyclic frameworks.

Multi-Component Tandem Reactions

Multi-component tandem reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more simple starting materials in a single pot. acsgcipr.org This strategy has been successfully applied to the synthesis of pyridine/benzo fused cyclododecane (B45066) heterocycles. researchgate.net

In a notable example, a one-pot reaction combining cyclododecanone, an aromatic aldehyde, and malononitrile (B47326) in the presence of a basic catalyst like piperidine (B6355638) yields a poly-substituted pyridine ring fused to the cyclododecane framework. researchgate.net The reaction proceeds through a sequence of tandem events:

Knoevenagel Condensation: The aromatic aldehyde reacts with malononitrile.

Michael Addition: The cyclododecanone enolate adds to the resulting benzylidenemalononitrile.

Cyclization/Dehydrogenation: The intermediate undergoes intramolecular cyclization and subsequent aromatization to form the stable fused pyridine ring.

This approach is valued for its operational simplicity and its ability to rapidly generate molecular diversity by varying the aromatic aldehyde component. researchgate.net

Table 3: Multi-Component Synthesis of Pyridine-Fused Cyclododecanes

| Aldehyde Component | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | 2-amino-4-phenyl-5,6,7,8,9,10,11,12,13,14-decahydro-cyclododeca[b]pyridine-3-carbonitrile | 92% | researchgate.net |

| 4-Chlorobenzaldehyde | Piperidine | 2-amino-4-(4-chlorophenyl)-decahydro-cyclododeca[b]pyridine-3-carbonitrile | 95% | researchgate.net |

| 4-Methylbenzaldehyde | Piperidine | 2-amino-4-(p-tolyl)-decahydro-cyclododeca[b]pyridine-3-carbonitrile | 90% | researchgate.net |

Radical Chain Monoalkylation Approaches to Pyridines Utilizing Cyclododecene (B75492)

Radical-based methods offer a novel and powerful way to form carbon-carbon bonds under neutral conditions. nih.gov A modern strategy for the alkylation of pyridines utilizes a radical chain reaction involving an alkene as the source of the alkyl group. chemrxiv.orgrsc.org This method has been specifically demonstrated using cyclododecene to synthesize cyclododecyl-substituted pyridine and quinoline (B57606) analogues. chemrxiv.orgrsc.org

The process involves two key stages:

Radical Generation: Cyclododecene is treated with a hydroboration agent, such as catecholborane, to form a B-alkylcatecholborane. In the presence of a radical initiator (e.g., di-tert-butyl hyponitrite), this intermediate generates a secondary cyclododecyl radical. chemrxiv.orgresearchgate.net

Radical Addition: The generated cyclododecyl radical adds to an activated pyridine derivative, typically an N-methoxypyridinium salt. This addition is followed by a rearomatization step that propagates the radical chain, ultimately yielding the monoalkylated pyridine product. nih.gov

This approach is notable for its high efficiency and its ability to proceed under neutral conditions, avoiding the need for strong acids to activate the heterocycle. nih.govrsc.org The reaction of cyclododecene with N-methoxylepidinium salt, for example, produces 2-cyclododecyl-4-methylquinoline in high yield. chemrxiv.orgrsc.org

Table 4: Radical Monoalkylation of Heterocycles with Cyclic Alkenes

| Heterocycle Precursor | Alkene | Product | Yield | Reference |

|---|---|---|---|---|

| N-methoxylepidinium salt | Cyclohexene | 2-Cyclohexyl-4-methylquinoline | 93% | chemrxiv.orgrsc.org |

| N-methoxylepidinium salt | Cyclododecene | 2-Cyclododecyl-4-methylquinoline | 92% | chemrxiv.orgrsc.org |

Derivatization from Cyclododeca[b]pyridine, Hexadecahydro-

Once the core heterocyclic structure of this compound is formed and subsequently fully saturated to give hexadecahydrocyclododeca[b]pyridine, further chemical diversity can be achieved through derivatization reactions. This saturated scaffold, which is essentially a substituted piperidine fused to a cyclododecane ring, offers specific sites for chemical modification.

The tertiary nitrogen atom of the saturated pyridine ring is a primary site for functionalization. It can act as a nucleophile, enabling reactions such as:

N-Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

Functionalization of the carbon framework of the saturated rings is more challenging but can be achieved through modern C-H activation methodologies. Furthermore, if functional groups were introduced during the initial synthesis (e.g., from a substituted precursor), these can be manipulated in subsequent steps. For example, a hydroxyl or amino group on the carbocyclic ring could be further acylated, alkylated, or used as a handle for attaching other molecular fragments. General derivatization techniques, such as those used for steroids or other complex molecules, can be adapted for this purpose. nih.govresearch-solution.com

Table 5: Potential Derivatization Reactions for Hexadecahydrocyclododeca[b]pyridine

| Reaction Type | Reagent Class | Functional Group Introduced | Potential Product Class |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl | Quaternary Pyridinium (B92312) Salt |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl | N-Acyl Piperidine Derivative |

| N-Arylation | Aryl Halide (Ar-X) | N-Aryl | N-Aryl Piperidine Derivative |

| C-H Oxidation | Oxidizing Agent | Hydroxyl, Carbonyl | Hydroxylated or Ketone Derivative |

Mechanistic Investigations of Formation Pathways

Detailed mechanistic studies, including the specific intermediates, transition states, and stereochemical pathways for the synthesis of this compound, are not extensively detailed in the reviewed literature. However, general principles of pyridine ring formation can provide a conceptual framework. Annulation reactions, which involve the formation of a ring onto a pre-existing one, are a common strategy for pyridine synthesis. acs.org These reactions can proceed through various mechanisms, often involving intermediates like dienaminones. acs.org

Role of Intermediates and Transition States

In multi-step chemical reactions, intermediates are relatively stable molecules formed in one step and consumed in a subsequent step, existing in energy minima between transition states. nih.gov Transition states represent the highest energy point along the reaction coordinate for a single step and are inherently unstable configurations that cannot be isolated.

For annulation reactions leading to pyridine systems, the mechanism can be investigated through techniques like Nuclear Magnetic Resonance (NMR) to identify transient species such as dienaminone intermediates. acs.org In the context of cycloaddition reactions used to form cycloalkenopyridines, strained intermediates may be formed that are not isolable, indicating they are high-energy, transient species. arkat-usa.orgresearchgate.net Mechanistic studies for related reactions, such as the annulation of 3-nitro-2H-chromenes, have utilized mass spectrometry to identify key intermediates involved in the reaction pathway. nih.gov However, specific data on the intermediates and transition states for the mainstream synthesis of this compound from cyclododecanone is not available.

Stereochemical Considerations in Synthesis (if applicable)

Stereochemistry becomes a critical consideration when chiral centers are formed during a synthesis. For a molecule like this compound, which is achiral, stereochemical considerations in its direct synthesis are not applicable. However, if substituted analogues were to be synthesized, or if reactions were performed on the cyclododecene ring that introduced chiral centers, then the stereoselectivity of the synthesis would become a crucial aspect to control. For instance, in the synthesis of other complex heterocyclic systems, the approach of reactants can lead to different diastereomers (e.g., syn- and anti-products), which may require separation by methods like column chromatography.

Green Chemistry Approaches and Sustainable Synthesis

The application of green chemistry principles to the specific synthesis of this compound is not well-documented. However, the broader field of heterocyclic and pyridine synthesis has seen significant development in sustainable methodologies. rasayanjournal.co.inresearchgate.netresearchgate.netmdpi.comeresearchco.com These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Catalyst-Free Methods

While the primary described synthesis of this compound is a catalytic process, there is a growing trend in organic synthesis to develop catalyst-free reactions to reduce cost and toxicity associated with metal catalysts. Such methods often rely on the inherent reactivity of the substrates under specific conditions, like elevated temperatures. For other heterocyclic systems, catalyst- and solvent-free conditions have been successfully applied, for example, in the functionalization of other azaarenes.

Solvent-Free or Environmentally Benign Solvents

The use of solvent-free conditions or environmentally benign solvents like water or ethanol (B145695) is a cornerstone of green chemistry. mdpi.com Solvent-free reactions, sometimes assisted by microwave irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. rasayanjournal.co.inresearchgate.net While no specific solvent-free protocol for this compound is reported, research on other pyridine derivatives has shown the effectiveness of using greener solvents like ethanol or even water, sometimes in combination with microwave assistance. nih.govacs.org

Comparative Analysis of Synthetic Efficiencies and Selectivities

A direct comparative analysis of different synthetic routes for this compound is lacking in the available literature. To conduct such an analysis, multiple synthetic pathways would need to be evaluated under standardized conditions, comparing metrics like reaction yield, purity of the product, reaction time, cost of reagents, and environmental impact (E-factor).

The table below summarizes the efficiency of the one reported method for this compound and provides a comparison with methods used for other pyridine derivatives, illustrating the types of data needed for a full comparative analysis.

This comparison highlights how modern techniques like microwave-assisted synthesis can dramatically reduce reaction times and maintain high yields for pyridine derivatives. acs.orgbeilstein-journals.org However, without similar studies on this compound, a definitive efficiency comparison is not possible.

Regioselectivity and Chemoselectivity

Regioselectivity, the control over the orientation of a chemical reaction, and chemoselectivity, the preferential reaction of one functional group over another, are critical considerations in the synthesis of substituted this compound analogues. rsc.orgwikipedia.org The choice of reactants, catalysts, and reaction conditions dictates the selective formation of the desired constitutional isomer. rsc.orgnih.gov

In the context of synthesizing substituted 2,3-cyclododecenopyridines, regioselectivity is demonstrated when unsymmetrical α,β-unsaturated carbonyl compounds are used. The reaction of cyclododecanone with these reagents can lead to different positional isomers. For instance, the use of methacrolein (B123484) results in the formation of the 3-methyl derivative, whereas employing crotonaldehyde (B89634) yields the 4-methyl derivative of this compound. sigmaaldrich.com This illustrates how the substitution pattern on the α,β-unsaturated carbonyl reactant directs the final position of the methyl group on the pyridine ring.

Chemoselectivity is often managed through the judicious selection of catalysts and protecting groups, especially when multiple reactive sites are present in the starting materials. nih.gov For example, in multi-step syntheses of complex polysubstituted pyridines, palladium catalysts have been used to selectively activate specific leaving groups (e.g., bromide over chloride), allowing for a stepwise and controlled construction of the target molecule. nih.gov While specific advanced catalytic systems for this compound are not extensively detailed in the literature, the principles from broader pyridine synthesis are applicable. The reaction's success relies on the selective condensation to form the pyridine ring without promoting side-reactions on other functional groups that might be present on the reactants.

The table below summarizes the regioselective outcomes based on the choice of the α,β-unsaturated carbonyl compound in the synthesis of this compound analogues.

| Cyclododecanone Reactant | α,β-Unsaturated Carbonyl | Resulting Product | Reference |

| Cyclododecanone | Methacrolein | 3-Methyl-2,3-cyclododecenopyridine | sigmaaldrich.com |

| Cyclododecanone | Crotonaldehyde | 4-Methyl-2,3-cyclododecenopyridine | sigmaaldrich.com |

| Cyclododecanone | Methyl vinyl ketone | 2-Methyl-2,3-cyclododecenopyridine | sigmaaldrich.com |

Yield Optimization and Scalability

Optimizing reaction yields and ensuring the scalability of the synthetic process are crucial for the practical production of this compound. Research into related pyridine syntheses provides insights into achieving these goals.

Yields for the synthesis of this compound derivatives have been reported in the range of 60-90%, which indicates a relatively efficient process at the laboratory scale. sigmaaldrich.com Further optimization can typically be achieved by systematically adjusting reaction parameters such as temperature, reaction time, solvent, and the molar ratios of the reactants and catalyst.

For scalability, transitioning from batch processing to more continuous or gas-phase catalytic systems can be advantageous for industrial production. For example, the synthesis of the analogous 2,3-cyclopentenopyridine has been explored using gas-solid phase catalytic reactions to simplify the process and reduce costs, which is a common strategy for improving scalability. Furthermore, modern synthetic protocols for other complex pyridines have demonstrated the ability to be scaled up to gram-quantities without a significant loss in yield, suggesting that with appropriate process development, the synthesis of this compound could also be made suitable for larger-scale production. nih.gov The use of robust and potentially recoverable catalysts is another key aspect of developing a scalable and economically viable process. nih.gov

The table below outlines key parameters and reported outcomes relevant to yield and scalability.

| Compound | Synthetic Approach | Reported Yield | Scalability Notes | Reference |

| This compound Derivatives | Reaction of cyclododecanone with α,β-unsaturated carbonyls | 60-90% | Suitable for lab-scale synthesis. | sigmaaldrich.com |

| Polysubstituted Pyridines | Stepwise Suzuki coupling | 73% (overall) | Each step scalable to gram-quantities without compromising yield. | nih.gov |

| 3-Arylquinolines | [3+1+1+1] annulation using DMSO | High Yields | Protocol enables gram-scale synthesis. | organic-chemistry.org |

Chemical Reactivity and Transformation of 2,3 Cyclododecenopyridine

Electrophilic Substitution Reactions

Electrophilic substitution on the pyridine (B92270) nucleus is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. uoanbar.edu.iqgcwgandhinagar.com This deactivation is compounded in acidic conditions, where the nitrogen atom is protonated, forming a pyridinium (B92312) ion that further repels electrophiles. uoanbar.edu.iquomustansiriyah.edu.iq

The pyridine ring is significantly less reactive than benzene (B151609) in electrophilic aromatic substitution, requiring vigorous reaction conditions for reactions like nitration or sulfonation. uoanbar.edu.iqquimicaorganica.org The nitrogen atom's inductive effect reduces the electron density of the ring carbons, deactivating them. uoanbar.edu.iq When substitution does occur, it is directed primarily to the C-3 (or β) position. uomustansiriyah.edu.iqquora.com This regioselectivity is explained by the stability of the cationic intermediate (sigma complex); attack at C-3 allows the positive charge to be delocalized across carbons C-2, C-4, and C-6 without placing it on the electronegative nitrogen atom, which would be a highly unfavorable resonance structure. uomustansiriyah.edu.iqquimicaorganica.orgquora.com

In 2,3-cyclododecenopyridine, the C-2 and C-3 positions of the pyridine ring are occupied by the fused cyclododecene (B75492) ring. Consequently, electrophilic attack is directed to the available positions of the pyridine moiety, primarily the C-5 position, which is β to the nitrogen, and to a lesser extent, the C-4 (γ) and C-6 (α) positions, subject to the deactivating influence of the heteroatom.

The fused cyclododecene ring influences the reactivity of the pyridine nucleus in two main ways: electronically and sterically.

Electronic Effect: The large alkyl framework of the cyclododecene ring acts as a weak electron-donating group. This slightly counteracts the deactivating effect of the nitrogen atom, making the this compound ring system marginally more reactive towards electrophiles than an unsubstituted pyridine. However, this effect is generally not strong enough to overcome the inherent low reactivity of the pyridine core.

Steric Effect: The bulky cyclododecene moiety presents significant steric hindrance. This bulk can impede the approach of electrophiles, particularly at the C-4 position, which is adjacent to the fused ring structure. This steric factor is evident in its coordination chemistry, where this compound is noted as a sterically demanding ligand in the formation of metal complexes. mit.edubakhtiniada.ru

Nucleophilic Substitution Reactions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution. uomustansiriyah.edu.iq This reactivity is enhanced if a good leaving group (like a halide) is present at an appropriate position.

Nucleophilic aromatic substitution on pyridines preferentially occurs at the C-2 (α) and C-4 (γ) positions. quora.comstackexchange.com For this compound, the C-2 position is unavailable for direct substitution as it is part of the fused ring. Therefore, the most reactive sites for nucleophilic attack are the C-6 (α') and C-4 (γ) positions.

A common strategy to introduce nucleophiles involves the prior functionalization of the ring. For instance, 2,3-cycloalkenopyridines can undergo N-oxidation, and subsequent reaction with reagents like methanesulfonyl chloride can introduce a chlorine atom at the α-position (C-6), creating an excellent leaving group. sigmaaldrich.com This α-chloro derivative can then readily react with nucleophiles, such as ammonia (B1221849), to yield the corresponding amino compound. sigmaaldrich.com

The pronounced selectivity for the α and γ positions in nucleophilic substitution is a direct consequence of the stability of the anionic Meisenheimer-type intermediate formed during the reaction. stackexchange.com When a nucleophile attacks at the C-2, C-4, or C-6 position, the resulting negative charge can be delocalized through resonance onto the electronegative nitrogen atom. stackexchange.com This resonance form is a major contributor to the stability of the intermediate, thus lowering the activation energy for the reaction. stackexchange.com

Conversely, if the nucleophile attacks at the C-3 or C-5 position, the negative charge in the corresponding resonance structures is confined to the carbon atoms of the ring and cannot be stabilized by the nitrogen atom. stackexchange.com This makes the intermediate significantly less stable and the reaction less favorable. In this compound, this principle dictates that nucleophilic attack will overwhelmingly favor the C-4 and C-6 positions over the C-5 position.

Functionalization and Derivatization Strategies

Several strategies have been employed to functionalize and derivatize this compound, targeting the nitrogen atom, the pyridine ring, or the aliphatic ring.

N-Oxidation: The nitrogen atom can be oxidized using hydrogen peroxide in acetic acid to form the corresponding N-oxide. sigmaaldrich.com This N-oxide is a key intermediate for further functionalization, particularly for introducing substituents at the α-position of the ring. sigmaaldrich.com

N-Alkylation (Quaternization): The lone pair of electrons on the nitrogen atom readily attacks alkyl halides or other alkylating agents to form quaternary pyridinium salts. For example, the reaction of this compound with ethyl tosylate in acetonitrile (B52724) results in the formation of N-ethyl-2,3-cyclododecenopyridinium tosylate. google.com

Metallation: A particularly important reaction for 2,3-cycloalkenopyridines is the metallation of the reactive methylene (B1212753) (CH₂) group on the aliphatic ring at the position alpha to the pyridine nucleus. sigmaaldrich.com This deprotonation creates a carbanion that can react with various electrophiles, such as carbonyl compounds, allowing for the construction of more complex molecules. sigmaaldrich.com

Coordination Chemistry: this compound acts as a bulky N-donor ligand in coordination chemistry. It has been used to synthesize various metal complexes with cadmium, europium, and other transition metals and lanthanides. bakhtiniada.ruresearchgate.netras.ru In these complexes, it can influence the final structure, sometimes leading to the formation of dinuclear or trinuclear metal cores. bakhtiniada.ru

The following table provides a summary of key functionalization reactions for this compound and its analogues.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Synthesis | Cyclododecanone (B146445), acrolein, ammonia, gas-phase | This compound | sigmaaldrich.com |

| N-Oxidation | H₂O₂ in acetic acid | This compound N-oxide | sigmaaldrich.com |

| N-Alkylation | Ethyl tosylate, acetonitrile, reflux | N-ethyl-2,3-cyclododecenopyridinium tosylate | google.com |

| Coordination | Cadmium(II) pivalate (B1233124) | Dinuclear cadmium(II) complex | bakhtiniada.ru |

| Coordination | Europium(III) nitrate, potassium 3,5-di-tert-butylbenzoate | Heterometallic Eu-Cd complex | researchgate.net |

Functional Group Interconversions on the Cyclododecene Ring

The large aliphatic ring fused to the pyridine core offers sites for chemical modification. One of the primary reactions of 2,3-cycloalkenopyridines, including the cyclododecene derivative, is the dehydrogenation of the aliphatic ring. sigmaaldrich.com This transformation introduces further unsaturation, leading to the formation of aromatic or partially aromatic systems.

Another significant reaction is the metallation of the methylene (CH₂) group adjacent to the pyridine ring (the α-position). sigmaaldrich.com This position is activated due to the electron-withdrawing nature of the pyridine ring, making the protons on this carbon acidic enough to be removed by strong bases. The resulting carbanion is a potent nucleophile and can be used to introduce various substituents at this position through reactions with electrophiles like carbonyl compounds. sigmaaldrich.com

Reactions Involving the Pyridine Nitrogen Atom (e.g., N-oxidation, Quaternization)

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions with various electrophiles without disrupting the aromatic system. wikipedia.orgksu.edu.sa

N-oxidation: Like other tertiary amines and pyridine derivatives, this compound can be oxidized at the nitrogen atom to form the corresponding N-oxide. wikipedia.orgbhu.ac.in This reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or peracids. sigmaaldrich.combme.hu The resulting N-oxide exhibits altered reactivity; the oxygen atom can donate electron density back into the ring, which enhances the ring's reactivity towards electrophilic substitution at the 2- and 4-positions. wikipedia.orgbhu.ac.in The N-oxide functionality can also be subsequently removed if desired. wikipedia.org

Quaternization: The pyridine nitrogen can react with alkylating agents to form quaternary pyridinium salts. wikipedia.org For this compound, this reaction has been demonstrated through its treatment with ethyl tosylate in acetonitrile. The reaction involves the nucleophilic attack of the pyridine nitrogen on the ethyl group of ethyl tosylate, yielding N-ethyl-2,3-cyclododecenopyridinium tosylate. google.com Such quaternary salts are important for applications like photographic systems, where they can act as development accelerators. google.com

Table 1: Quaternization Reaction of this compound google.com

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|

Ring-Opening and Ring-Transformation Reactions

While ring-opening and ring-transformation reactions are known for certain pyridine and other heterocyclic systems, particularly when activated by N-alkylation or in the presence of strong nucleophiles, such reactions are not prominently documented for this compound in the available literature. nih.govwur.nlnih.gov These transformations often require specific substitution patterns or reaction conditions to proceed. For instance, the cleavage of the pyridine ring has been studied in the context of biodegradation by specific enzymes or through complex mechanisms in other substituted pyridines, but direct chemical ring-opening of the this compound scaffold appears uncommon. wur.nlnih.gov

Radical Reactions and Their Utility

Pyridine and its derivatives can participate in radical reactions, often leading to the formation of new carbon-carbon bonds. vedantu.com A notable example is the Minisci reaction, which involves the addition of a radical to the protonated pyridine ring, typically yielding functionalization at the 2- or 4-position. vedantu.com This reaction allows for the introduction of alkyl groups and other functionalities onto the electron-deficient pyridine ring. vedantu.com While there is a lack of specific literature detailing radical reactions on this compound, its structural similarity to pyridine suggests it could potentially undergo such transformations, providing a pathway to substituted derivatives. vedantu.com

Metal-Mediated and Catalytic Transformations

A significant area of research for this compound involves its use as a bulky N-donor ligand in coordination chemistry. researchgate.netresearchgate.net Its large cyclododecene ring imparts considerable steric hindrance, which influences the geometry and coordination number of the resulting metal complexes. bakhtiniada.ru

This compound readily coordinates with a variety of transition metals to form mononuclear, binuclear, and polynuclear complexes. researchgate.netbakhtiniada.ruresearchgate.net It has been used to synthesize complexes with metals such as cadmium(II), manganese(II), iron(II), cobalt(II), nickel(II), and copper(II). researchgate.netresearchgate.net For example, it reacts with cadmium pivalate, [Cd(piv)₂], to form a symmetrical dinuclear complex, [Cd₂(piv)₄(cpy)₂], where the cadmium atoms are linked by four bidentate-bridging carboxylate groups. bakhtiniada.ru It also participates in the formation of heterometallic complexes, such as those containing both lanthanide and cadmium ions. researchgate.net These metal-mediated transformations are crucial for developing new materials with specific magnetic, optical, or catalytic properties. researchgate.net

Table 2: Examples of Metal Complexes with this compound (cpy) as a Ligand

| Metal(s) | Other Ligands | Complex Type | Reference |

|---|---|---|---|

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | Tetracarboxylates | Binuclear | researchgate.net |

| Cadmium(II) | Pivalate (piv) | Dinuclear | bakhtiniada.ru |

| Europium(III), Cadmium(II) | 3,5-di-tert-butylbenzoate (bzo) | Trinuclear Heterometallic | researchgate.net |

Applications in Chemical Sciences Excluding Biological/clinical

Ligand in Coordination Chemistry

The primary application of 2,3-cyclododecenopyridine in non-biological chemical science is as a ligand in the formation of coordination complexes. The nitrogen atom of the pyridine (B92270) ring possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to a variety of metal centers.

Complexation with Transition Metals (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Cd(II), Eu(III), Ln(III))

This compound has been successfully employed to synthesize a range of complexes with both d-block transition metals and f-block lanthanide elements. Research has demonstrated its ability to form stable complexes with metals such as Manganese(II), Iron(II), Cobalt(II), Nickel(II), Copper(II), Cadmium(II), and Europium(III) researchgate.net.

Binuclear tetracarboxylate-linked complexes of Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) featuring this compound as a ligand have been prepared. Additionally, it has been used in the synthesis of heterometallic Lanthanide-Cadmium complexes, such as [EuCd₂(bzo)₇(EtOH)₃(cdpy)] (where bzo is 3,5-di-tert-butylbenzoate and cdpy is this compound) researchgate.net. The synthesis of these diverse complexes underscores the versatility of this compound in coordination chemistry.

Structural Characterization of Metal Complexes

For instance, the crystal structures of a series of binuclear tetracarboxylate-linked complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) have been studied. In the case of the nickel complex, {Ni₂(O₂CR)₄L₂} (where L = this compound), a notable distortion of the binuclear "Chinese lantern" moiety was observed. This distortion is characterized by a significant change in the Ni-Ni-N angle and a shift in the coordination mode of two of the four carboxylate groups from a standard bridging (μ₂-) to a chelating-bridging (κ²,μ₂-) function. This alters the coordination environment of the nickel ion to NiO₅N.

Interactive Table: Structural Data for the {Ni₂(O₂CR)₄(this compound)₂} Moiety

| Parameter | Value | Description |

| Metal Ion | Ni(II) | The metallic center of the complex. |

| Ligand (L) | This compound | The N-donor ligand attached to the metal center. |

| Ni-Ni-N Angle | 151.67° | The angle formed between the two nickel atoms and the nitrogen atom of the ligand, indicating significant distortion from a linear arrangement. |

| Ni(II) Coordination | NiO₅N | Describes the coordination sphere around the nickel ion, involving five oxygen atoms and one nitrogen atom. |

| Carboxylate Function | (κ²,μ₂-) and (μ₂-) | Indicates two distinct bridging modes for the carboxylate groups within the same complex. |

Similarly, the structures of heterometallic complexes like [EuCd₂(bzo)₇(EtOH)₃(cdpy)] have been confirmed by single-crystal X-ray diffraction, revealing the precise arrangement of the metal ions, carboxylate anions, and the this compound ligand researchgate.net.

Influence of Ligand Steric Properties on Complex Architecture

The large cyclododecene (B75492) ring fused to the pyridine core gives this compound significant steric bulk, particularly around the α-position of the nitrogen donor atom. This steric hindrance plays a crucial role in dictating the final architecture of the resulting metal complexes researchgate.net.

This effect is particularly pronounced in complexes of cadmium(II) pivalate (B1233124). While reactions with less sterically hindered pyridine derivatives might yield mononuclear complexes, the use of bulky α-substituted pyridines like this compound promotes the formation of symmetrical dinuclear complexes with the general formula [Cd₂(piv)₄L₂] researchgate.net. In the complex where L is this compound (cpy), the cadmium(II) atoms are linked by four bidentate-bridging pivalate groups, a structural arrangement influenced by the steric demands of the ligand researchgate.net. The steric factors associated with this compound are considered more influential in determining the structure of cadmium(II) pivalate complexes compared to analogous complexes with 3d transition metals researchgate.net.

Role of this compound as a Monodentate or Chelating Ligand

In the documented coordination complexes, this compound functions exclusively as a monodentate ligand. It coordinates to the metal center through the lone pair of electrons on the pyridine nitrogen atom. A monodentate ligand is one that binds to a central metal atom through a single donor atom purdue.edujscimedcentral.com.

The fused cyclododecene ring does not possess any additional donor atoms and its C=C double bond is not reported to participate in coordination. Therefore, it does not act as a chelating ligand, which would require it to bind to the metal ion through two or more separate donor atoms. Its role is consistent with that of other simple pyridine derivatives, where coordination occurs solely via the endocyclic nitrogen jscimedcentral.comstackexchange.com. In synthetic strategies for heterometallic complexes, this compound is explicitly categorized and used as a monodentate N-donor ligand to occupy a single coordination site on a metal ion researchgate.net.

Applications in Homogeneous Catalysis

Homogeneous catalysis is a field where metal-ligand complexes are of paramount importance, with the ligand's electronic and steric properties tuning the catalyst's activity and selectivity.

C-C Coupling Reactions

While pyridine-based ligands are widely used in homogeneous catalysis, particularly in palladium-catalyzed C-C cross-coupling reactions, a review of the available scientific literature does not provide specific examples of complexes containing the this compound ligand being utilized for this purpose. The catalytic activity of such complexes in reactions like Suzuki, Heck, or Sonogashira coupling has not been reported. Therefore, this specific application remains an unexplored area of its chemistry.

Other Catalytic Processes

Research has identified a niche but significant application for this compound in the field of industrial catalysis, specifically in catalytic dewaxing processes. In this context, it functions as a surface-deactivating agent for zeolite catalysts justia.comgoogle.com. The addition of bulky amines like this compound to these catalysts serves to at least partially reduce the surface acid catalytic activity through chemisorption justia.com. This modification of the catalyst's surface properties can lead to improved selectivity in the hydrodewaxing of hydrocarbon feeds, which is a critical process in the production of high-viscosity, low-pour-point lubricating oils justia.com. The steric bulk provided by the cyclododecene ring is a key feature that influences its effectiveness as a surface-modifying agent in these catalytic systems.

Building Block in Organic Synthesis

Construction of More Complex Polycyclic and Supramolecular Structures

This compound has proven to be a valuable ligand in the synthesis of complex coordination compounds, which can be considered precursors to more elaborate polycyclic and supramolecular architectures. Its utility is demonstrated in the preparation of a series of binuclear tetracarboxylate-linked transition metal complexes researchgate.netresearchgate.net. In these syntheses, this compound acts as a ligand, coordinating to metal centers and facilitating the assembly of well-defined molecular structures.

A notable series of complexes has been prepared with the general formula [M2(O2CR)4L2], where 'M' represents a transition metal, 'R' is a carboxylate substituent, and 'L' is this compound researchgate.netresearchgate.net. The large cyclododecene ring imparts significant steric influence, which affects the geometry and coordination environment of the resulting metal complexes researchgate.net. For instance, in a nickel(II) complex, the presence of the this compound ligand leads to a distorted binuclear moiety researchgate.net.

The ability of this compound to act as a ligand has also been noted in the context of forming heterometallic complexes. It has been used to either fully or partially substitute coordinated solvent molecules in existing complex structures, thereby enabling the rational construction of new, more complex supramolecular assemblies ras.ruastu.org. This ligand substitution strategy is a fundamental approach in coordination chemistry for creating intricate molecular designs.

Table 1: Examples of Transition Metal Complexes with this compound as a Ligand

| Metal (M) | General Formula | Reference |

|---|---|---|

| Manganese(II) | [Mn2(O2CR)4(this compound)2] | researchgate.netresearchgate.net |

| Iron(II) | [Fe2(O2CR)4(this compound)2] | researchgate.netresearchgate.net |

| Cobalt(II) | [Co2(O2CR)4(this compound)2] | researchgate.netresearchgate.net |

| Nickel(II) | [Ni2(O2CR)4(this compound)2] | researchgate.netresearchgate.net |

| Copper(II) | [Cu2(O2CR)4(this compound)2] | researchgate.netresearchgate.net |

Note: 'R' in the general formula represents a carboxylate substituent, and 'piv' stands for pivalate.

Precursor for Advanced Organic Materials (e.g., Polymers, Dyes, Sensors)

There is currently a lack of publicly available scientific literature detailing the specific use of this compound as a direct precursor for the synthesis of advanced organic materials such as polymers, dyes, or sensors.

Supramolecular Chemistry and Self-Assembly

Non-Covalent Interactions in Crystal Engineering

The study of the crystal structures of metal complexes incorporating this compound provides insights into the role of non-covalent interactions in crystal engineering. The large, flexible cyclododecene ring, in conjunction with the rigid pyridine moiety, influences the packing of these molecules in the solid state.

Formation of Ordered Assemblies

While the formation of crystalline metal complexes indicates a degree of ordered assembly at the molecular level, there is a lack of broader research on the self-assembly of this compound itself or its derivatives into other types of ordered supramolecular structures, such as liquid crystals or monolayers.

Theoretical and Computational Studies

Electronic Structure and Aromaticity

The electronic characteristics of 2,3-cyclododecenopyridine are fundamentally governed by the interplay between the aromatic pyridine (B92270) ring and the fused, non-aromatic cyclododecene (B75492) moiety. This fusion is anticipated to introduce subtle perturbations to the electronic structure compared to unsubstituted pyridine.

Molecular Orbital Analysis

The aromatic nature of the pyridine core in this compound is conferred by the presence of six π-electrons within the heterocyclic ring, in accordance with Hückel's rule of aromaticity (4n+2 π electrons). The molecular orbitals (MOs) of this pyridine segment are expected to be qualitatively similar to those of pyridine, though modified by the electronic influence of the fused cyclododecene ring.

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are pivotal in dictating the molecule's reactivity. For pyridine, the HOMO is a π-orbital, while the LUMO is a π*-orbital. In the case of this compound, the fusion of the electron-donating alkyl cyclododecene ring is predicted to elevate the energy levels of both the HOMO and LUMO in comparison to pyridine. This could result in a reduced HOMO-LUMO energy gap, which generally correlates with increased chemical reactivity.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO+1 | > 1.0 | Antibonding π* orbital |

| LUMO | ~ -0.5 to -1.0 | Lowest unoccupied π* orbital, primarily on the pyridine ring |

| HOMO | ~ -6.5 to -7.0 | Highest occupied π orbital, with some contribution from the cyclododecene σ-bonds |

| HOMO-1 | < -8.0 | Deeper lying π and σ orbitals |

Note: These values are illustrative and based on typical values for pyridine derivatives. Actual values would require specific quantum chemical calculations.

Electron Density Distribution

The distribution of electron density within the pyridine ring of this compound is anticipated to be non-uniform. The nitrogen atom, being more electronegative than carbon, will inductively withdraw electron density, leading to a molecular dipole. This results in a degree of electron deficiency at the ring carbon atoms, particularly those ortho and para to the nitrogen, while the nitrogen atom's lone pair constitutes a region of high electron density, rendering it nucleophilic.

The fused cyclododecene ring, functioning as an alkyl substituent, is expected to exert a weak electron-donating inductive effect on the pyridine ring. This would marginally increase the electron density on the pyridine carbons relative to unsubstituted pyridine. The precise distribution will be uniquely affected by the fusion at the 2 and 3 positions of the pyridine ring.

Conformational Analysis of the Cyclododecene Ring

The twelve-membered cyclododecene ring imparts significant conformational flexibility to the this compound molecule. Computational studies on analogous large rings provide a basis for predicting its conformational behavior.

Ring Flexibility and Preferred Conformations

The cyclododecene portion of the molecule is the primary source of conformational isomerism. While its flexibility is somewhat constrained by its fusion to the rigid pyridine ring, a considerable degree of conformational freedom is retained.

To minimize intramolecular strain, including steric, torsional, and transannular interactions, the cyclododecene ring will adopt specific preferred conformations. For the parent cyclododecane (B45066), a square-like conformation is identified as a low-energy structure. The introduction of a double bond and fusion to a pyridine ring in this compound suggests a more intricate conformational landscape, with plausible low-energy structures likely adopting distorted boat-chair or twist-boat-chair type geometries for segments of the large ring.

Energy Minima and Barrier Heights

The potential energy surface of this compound, as would be revealed by computational modeling, is expected to feature several local energy minima, each corresponding to a distinct, stable conformation of the cyclododecene ring.

The energy barriers for the interconversion between these conformers are predicted to be relatively low. This suggests that at ambient temperatures, the molecule would be conformationally dynamic, existing as an equilibrium of multiple interconverting conformations. The magnitudes of these barriers are determined by the energetic penalties associated with bond rotations and transient increases in intramolecular strain during the conformational transitions.

| Conformation | Relative Energy (kcal/mol) | Interconversion Barrier Height (kcal/mol) |

|---|---|---|

| Conformer A (Global Minimum) | 0.0 | - |

| Conformer B | 1.5 - 3.0 | 5.0 - 8.0 (from A) |

| Conformer C | 2.0 - 4.0 | 6.0 - 10.0 (from A) |

Note: These values are illustrative and based on computational studies of cyclododecane and other large-ring systems. Precise values for this compound would require dedicated computational analysis.

Reaction Mechanism Elucidation

Computational chemistry offers a powerful avenue for the elucidation of reaction mechanisms by mapping the energetic pathways, including transition states and intermediates. For this compound, theoretical studies could illuminate the course of various chemical transformations.

For instance, in the context of electrophilic aromatic substitution on the pyridine ring, computational modeling could predict the regioselectivity by calculating the activation energies for the formation of the sigma complex at each possible carbon position. The electron-donating character of the fused cyclododecene ring would likely activate the pyridine ring towards electrophilic attack to a greater extent than in unsubstituted pyridine.

For reactions targeting the double bond of the cyclododecene ring, such as addition reactions, computational approaches could delineate the reaction pathway and forecast the stereochemical outcomes. Moreover, reactions at the nitrogen's lone pair, including N-alkylation and N-oxidation, could be modeled to probe the electronic and steric consequences of the bulky fused ring on the nitrogen's reactivity. Based on theoretical studies of related pyridine systems, such reactions are expected to proceed via well-defined transition states, with their corresponding activation energies governing the reaction kinetics.

Based on a comprehensive search of available literature, there is currently no specific published research on the theoretical and computational studies of the compound "this compound" that aligns with the detailed outline provided.

Information regarding the computational modeling of its synthetic pathways, prediction of its reactivity and selectivity, bonding analysis in its coordination complexes, or the prediction of its spectroscopic signatures for mechanistic insight is not present in the available scientific literature.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested sections and subsections for this specific chemical compound.

Comparative Studies with Analogous Cycloalkenopyridine Systems

Structure-Reactivity Relationships within the 2,3-Cycloalkenopyridine Series

The reactivity of the pyridine (B92270) ring is significantly influenced by the nature of the fused cycloalkene moiety. In the 2,3-cycloalkenopyridine series, the size of the cycloalkene ring plays a crucial role in determining the electronic and steric environment of the pyridine nitrogen and the adjacent carbon atoms. While specific quantitative reactivity data for the entire series is not extensively documented in publicly available literature, general principles of organic chemistry allow for qualitative predictions.

The electron-donating or withdrawing nature of the fused ring can modulate the basicity of the pyridine nitrogen. Larger, more flexible rings like the cyclododecene (B75492) in 2,3-cyclododecenopyridine may exert a different electronic influence compared to smaller, more strained rings. This, in turn, affects the susceptibility of the pyridine ring to electrophilic or nucleophilic attack.

| Compound Name | Fused Ring Size | Predicted Relative Basicity | Key Steric Factors |

| 2,3-Cyclopentenopyridine | 5 | Lower | Planar, significant ring strain |

| 2,3-Cyclohexenopyridine | 6 | Moderate | Puckered, moderate ring strain |

| 2,3-Cycloheptenopyridine | 7 | Higher | Flexible, lower ring strain |

| This compound | 12 | Highest | Highly flexible, minimal ring strain |

Comparison with Pyridine Derivatives Bearing Different Fused Rings

The properties of this compound can also be benchmarked against pyridine derivatives fused with other types of rings, such as aromatic or heterocyclic systems. For instance, quinoline (B57606) (2,3-benzenopyridine) and thieno[2,3-b]pyridine (B153569) are two well-studied examples. The fusion of an aromatic ring, as in quinoline, delocalizes the pi-electrons across both rings, leading to a significant alteration in aromaticity and reactivity compared to this compound, where the fused ring is non-aromatic.

| Compound | Fused Ring Type | Aromaticity of Fused Ring | Key Electronic Effects |

| This compound | Alicyclic | Non-aromatic | Inductive effects from the alkyl chain |

| Quinoline | Aromatic (Benzene) | Aromatic | Extended π-conjugation |

| Thieno[2,3-b]pyridine | Heterocyclic (Thiophene) | Aromatic | Influence of sulfur heteroatom |

| Furo[2,3-b]pyridine | Heterocyclic (Furan) | Aromatic | Influence of oxygen heteroatom |

Influence of Ring Size on Chemical Properties and Applications

The size of the fused cycloalkene ring has a profound impact on the chemical properties and potential applications of 2,3-cycloalkenopyridines. crossref.org Ring size affects conformational flexibility, steric hindrance, and the electronic nature of the pyridine ring.

Smaller rings, such as in 2,3-cyclopentenopyridine and 2,3-cyclohexenopyridine, are relatively rigid. As the ring size increases, culminating in the highly flexible 12-membered ring of this compound, the molecule can adopt a wider range of conformations. nih.gov This flexibility can influence how the molecule interacts with biological targets or participates in chemical reactions. For example, the large, lipophilic cyclododecene ring can enhance the molecule's solubility in nonpolar environments and affect its membrane permeability, which is a critical factor in drug design.

The strain associated with smaller rings can also be a driving force in certain chemical reactions. nih.gov In contrast, the relatively strain-free nature of the cyclododecene ring in this compound means that its reactivity will be primarily governed by the intrinsic properties of the pyridine ring, with some modulation from the large alkyl substituent. This difference in ring strain and flexibility across the series can be exploited to fine-tune the properties of these compounds for specific applications, ranging from catalysis to pharmaceuticals.

| Property | Influence of Small Fused Ring (e.g., 5- or 6-membered) | Influence of Large Fused Ring (e.g., 12-membered) |

| Conformational Flexibility | Low | High |

| Ring Strain | High | Low |

| Lipophilicity | Moderate | High |

| Steric Hindrance around Pyridine N | Lower | Potentially Higher depending on conformation |

| Potential Applications | Rigid scaffolds for catalysts and ligands | Flexible, lipophilic molecules for biological applications |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The construction of the 2,3-cyclododecenopyridine framework presents a significant synthetic challenge, primarily due to the entropic and enthalpic barriers associated with the formation of large rings. Future research will undoubtedly focus on the development of innovative and efficient synthetic methodologies to access this and related structures.

One promising avenue is the application of modern multicomponent reactions (MCRs). These reactions, which involve the one-pot combination of three or more starting materials, offer a highly efficient and atom-economical approach to complex molecular architectures. rsc.org A hypothetical MCR approach to this compound could involve the reaction of cyclododecanone (B146445), an activated methylene (B1212753) compound, an aldehyde, and an ammonia (B1221849) source, in a variation of the Hantzsch pyridine (B92270) synthesis. organic-chemistry.org The development of such a reaction would hinge on the careful optimization of reaction conditions to favor the desired annulation over competing side reactions.

Another area ripe for exploration is the use of transition-metal-catalyzed annulation reactions. acs.orgacs.org For instance, a rhodium-catalyzed [4+2] cycloaddition between a suitable diene precursor derived from cyclododecene (B75492) and a nitrogen-containing dienophile could provide a direct route to the fused pyridine ring. The regioselectivity of such reactions would be a critical aspect to investigate. nih.gov

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Anticipated Challenges |

| Multicomponent Reaction | Cyclododecanone, Malononitrile (B47326), Benzaldehyde, Ammonium (B1175870) Acetate (B1210297) | High efficiency, atom economy, operational simplicity | Control of regioselectivity, potential for side-product formation |

| Transition-Metal Catalysis | 1,3-Cyclododecadiene, Acrylonitrile | High yields, functional group tolerance | Catalyst cost and sensitivity, optimization of reaction conditions |

| Ring-Closing Metathesis | A suitably functionalized acyclic precursor | Access to a wide range of derivatives | Catalyst stability, control of E/Z selectivity |

Exploration of Undiscovered Reactivity Patterns

The unique juxtaposition of a large, flexible carbocycle and a rigid, electron-deficient aromatic ring in this compound suggests the potential for novel reactivity. Future research should aim to uncover and harness these undiscovered reactivity patterns.

The pyridine moiety is known to be susceptible to nucleophilic aromatic substitution, particularly when activated by an N-oxide functionality. researchgate.net Investigating the regioselectivity of such reactions on the this compound core will be of fundamental importance. Furthermore, the development of C-H functionalization strategies for the pyridine ring would provide a powerful tool for the late-stage diversification of this scaffold.

The influence of the large cyclododecene ring on the reactivity of the pyridine nucleus is another area of interest. Ring strain and conformational flexibility of the twelve-membered ring could modulate the electronic properties and steric accessibility of the pyridine ring, potentially leading to unexpected reactivity. Transannular reactions, where a substituent on the cyclododecene ring interacts with the pyridine ring, could also be a fascinating area of study. mdpi.com

Expansion of Applications in Chemical Sciences

While the applications of this compound are yet to be explored, the broader class of pyridine derivatives has found widespread use in medicinal chemistry, materials science, and catalysis. nih.govrsc.orgnih.gov Future research should focus on leveraging the unique structural features of this compound to develop novel applications in these and other areas.

In medicinal chemistry, the large, lipophilic cyclododecene ring could be exploited to enhance the binding of drug candidates to hydrophobic protein pockets. The pyridine nitrogen can serve as a hydrogen bond acceptor or a site for salt formation, improving the pharmacokinetic properties of a molecule. researcher.life The synthesis and biological evaluation of a library of this compound derivatives could lead to the discovery of new therapeutic agents.

In materials science, the rigid pyridine unit combined with the flexible cyclododecene linker could be used to construct novel polymers and supramolecular assemblies with interesting photophysical or electronic properties. For example, coordination of the pyridine nitrogen to a metal center could lead to the formation of novel metal-organic frameworks (MOFs).

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is poised to play a pivotal role in accelerating the exploration of this compound chemistry. cuny.edu Density functional theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, providing insights into its reactivity and stability. researchwithrutgers.com For instance, calculations of the molecular electrostatic potential could help to predict the most likely sites for electrophilic and nucleophilic attack.

Molecular dynamics (MD) simulations could be used to study the conformational landscape of the flexible cyclododecene ring and its influence on the properties of the molecule as a whole. mdpi.com This information would be invaluable for the rational design of derivatives with specific shapes and functionalities. Furthermore, in silico screening of virtual libraries of this compound derivatives against biological targets could help to identify promising candidates for further experimental investigation. mdpi.com

| Computational Method | Predicted Property | Potential Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms, spectroscopic properties | Guidance for synthetic planning and reactivity studies |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Understanding of molecular shape and intermolecular interactions |

| Virtual Screening | Binding affinities to biological targets | Prioritization of compounds for synthesis and biological testing |

Integration with Emerging Fields in Organic Chemistry

The study of this compound can be significantly enhanced by its integration with emerging fields in organic chemistry. For example, the use of flow chemistry could enable the safe and efficient exploration of reaction conditions for its synthesis, particularly for reactions that are difficult to control in batch.

Photoredox catalysis offers another exciting avenue for the functionalization of the this compound scaffold. The mild reaction conditions and high functional group tolerance of many photoredox-catalyzed reactions would be well-suited for the late-stage modification of this complex molecule. For instance, a photoredox-catalyzed C-H arylation of the pyridine ring could provide rapid access to a range of novel derivatives.

The principles of green chemistry should also be a guiding force in future research. The development of synthetic routes that utilize renewable starting materials, minimize waste, and employ environmentally benign solvents will be crucial for the sustainable development of this compound chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-cyclododecenopyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Begin with cyclization reactions using pyridine precursors and dodecene derivatives under controlled thermal or catalytic conditions. Techniques such as Schlenk-line setups or microwave-assisted synthesis may improve efficiency . Optimize parameters (e.g., temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Purity can be assessed using HPLC or GC-MS, with recrystallization or column chromatography for refinement .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ spectroscopic techniques:

- NMR (¹H/¹³C) to confirm ring conformation and substituent positions.

- IR spectroscopy to identify functional groups (e.g., C=N stretching in pyridine rings).

- X-ray crystallography for definitive structural elucidation .

- Computational methods (DFT calculations) can predict electronic properties (HOMO-LUMO gaps) and reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Follow waste disposal guidelines for halogenated or aromatic compounds, segregating hazardous byproducts for professional treatment . Conduct risk assessments for reactivity with strong acids/bases or oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

Meta-analysis : Compare studies for variability in assay conditions (e.g., cell lines, concentrations, controls).

Dose-response curves : Validate activity thresholds using standardized protocols (e.g., IC₅₀ values in antiproliferative assays) .

Structural analogs : Synthesize derivatives with modified substituents to isolate structure-activity relationships (SAR) .

Reproducibility testing : Collaborate with independent labs to confirm findings .

Q. What computational strategies are effective for modeling the reactivity of this compound in catalytic systems?

- Methodology :

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock .

- MD simulations : Study conformational stability in solvent environments.

- Reaction pathway analysis : Apply DFT to map intermediates and transition states in cycloaddition or alkylation reactions .

Q. How can researchers design experiments to investigate the environmental impact of this compound degradation byproducts?

- Methodology :

Degradation studies : Expose the compound to UV light, microbial consortia, or oxidizing agents.

Analytical monitoring : Use LC-MS/MS or ICP-OES to detect trace metabolites or heavy metal residues .

Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing heterogeneous data in this compound studies?

- Methodology :

- Multivariate analysis (PCA, PLS) to identify correlations between structural features and activity.

- Error propagation models for uncertainty in kinetic or thermodynamic measurements .

- Bayesian statistics to integrate prior literature data with new experimental results .

Q. How should researchers formulate hypotheses for novel applications of this compound in materials science?

- Methodology :

Literature gap analysis : Identify understudied properties (e.g., photoluminescence, conductivity) .

Analog benchmarking : Compare performance with known materials (e.g., terpyridines in coordination polymers) .

Pilot testing : Screen for properties like thermal stability (TGA) or electronic behavior (CV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.